CXCR7 HCl

CXCR7 binding affinity CXCL12 competition radioligand binding

CXCR7 HCl, also referred to as CXCR7 antagonist-1 hydrochloride (CAS 2990472-61-0), is a synthetic small-molecule antagonist of the atypical chemokine receptor CXCR7 (ACKR3). It functions by inhibiting the binding of endogenous chemokine ligands SDF-1 (CXCL12) and I-TAC (CXCL11) to CXCR7, thereby blocking downstream signaling pathways implicated in tumor cell proliferation, migration, and inflammatory responses.

Molecular Formula C25H26N4OS
Molecular Weight 430.6 g/mol
Cat. No. B14050600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR7 HCl
Molecular FormulaC25H26N4OS
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5
InChIInChI=1S/C25H26N4OS/c1-30-22-11-10-19-9-5-12-26-23(19)24(22)29-14-6-13-28(15-16-29)17-21-18-31-25(27-21)20-7-3-2-4-8-20/h2-5,7-12,18H,6,13-17H2,1H3
InChIKeyJEIWXIPRKPROPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CXCR7 HCl (CXCR7 Antagonist-1 Hydrochloride) Compound Procurement & Selection Overview


CXCR7 HCl, also referred to as CXCR7 antagonist-1 hydrochloride (CAS 2990472-61-0), is a synthetic small-molecule antagonist of the atypical chemokine receptor CXCR7 (ACKR3) . It functions by inhibiting the binding of endogenous chemokine ligands SDF-1 (CXCL12) and I-TAC (CXCL11) to CXCR7, thereby blocking downstream signaling pathways implicated in tumor cell proliferation, migration, and inflammatory responses . As a research tool compound, CXCR7 HCl was originally disclosed in patent WO2014085490A1 (compound 1.128) and is validated for use in studying tumor biology and inflammatory disease models [1].

CXCR7 antagonist tool compound for chemokine receptor studies
Inhibits SDF-1/CXCL12 and I-TAC/CXCL11 binding to CXCR7
Reported use in tumor biology and inflammatory disease models

Why CXCR7 HCl Cannot Be Substituted with Other CXCR7 Modulators Without Data Verification


The CXCR7 modulator landscape comprises molecules with diverse pharmacological profiles—antagonists, agonists, inverse agonists, and partial agonists—that produce fundamentally divergent downstream signaling outcomes [1]. For example, CXCR7 agonist VUF11207 triggers receptor internalization and degradation (EC50 1.6 nM for β-arrestin recruitment), while antagonist ACT-1004-1239 blocks ligand binding without activating receptor trafficking (IC50 3.2 nM) . Generic interchange risks selecting a compound that stimulates rather than inhibits CXCR7-mediated pathways, potentially reversing the intended experimental perturbation. Furthermore, CXCR4 cross-reactivity varies widely across the compound class, with some ligands such as AMD3100 binding both receptors, while others maintain high selectivity [2]. This evidence guide provides the quantifiable differentiation data necessary for informed procurement decisions.

Pharmacology divergence CXCR7 modulators span antagonist, agonist, and partial agonist profiles; substitution may reverse intended pathway inhibition
CXCR4 cross-reactivity Off-target CXCR4 binding varies widely; some compounds engage both receptors, complicating CXCR7-specific interpretation
Selectivity verification Large-scale GPCR selectivity data may not be available for all tool compounds; user-side validation may be required

CXCR7 HCl Quantitative Differentiation Evidence Versus Closest Analogs


Binding Affinity Comparison: CXCR7 HCl vs. VUF11207 and CCX662 in CXCL12 Competition Assays

CXCR7 HCl (antagonist-1 hydrochloride) has a reported Ki value for CXCR7 binding of approximately 13 nM in radioligand competition assays, placing it in the intermediate potency range among CXCR7 tool compounds . For comparison, VUF11207 demonstrates high-affinity binding with a pKi of 8.1 (Ki ≈ 7.9 nM) [1], while CCX662 inhibits ¹²⁵I-CXCL12 binding with an IC50 of 9 nM in buffer and 18 nM in 100% human serum [2]. This positions CXCR7 HCl as a moderate-affinity antagonist suitable for experiments requiring partial receptor occupancy rather than near-complete blockade.

Binding affinity comparison
Cross-study comparable
Ki ≈ 13 nM for CXCR7 HCl; 1.6-fold less potent than VUF11207 (Ki ≈ 7.9 nM); comparable to CCX662 in buffer (IC50 9 nM)
Supports dose-response studies with graded receptor occupancy
Radioligand competition assay; ¹²⁵I-CXCL12 binding
CXCR7 binding affinity CXCL12 competition radioligand binding

Functional Selectivity: CXCR7 HCl Antagonism vs. CCX771 Partial Agonism at β-Arrestin Recruitment

CXCR7 HCl functions as a pure antagonist, inhibiting SDF-1 (CXCL12) and I-TAC (CXCL11) binding to CXCR7 without triggering β-arrestin recruitment . In contrast, CCX771, despite being described as an antagonist in some contexts, potently stimulates β-arrestin2 recruitment to CXCR7 with greater potency and efficacy than endogenous chemokine ligands [1]. This functional divergence is critical: CXCR7 HCl maintains a silent receptor state, whereas CCX771 acts as a partial agonist at the β-arrestin pathway, potentially activating downstream signaling cascades in experimental systems where receptor silencing is desired.

Functional selectivity
Cross-study comparable
Pure antagonist: no β-arrestin recruitment; CCX771 acts as partial agonist at β-arrestin pathway
Supports CXCR7 pathway inhibition studies requiring receptor silencing
β-arrestin2 recruitment assay in HEK293 cells
β-arrestin recruitment functional selectivity CXCR7 antagonism

Selectivity Profile: CXCR7 HCl vs. ACT-1004-1239 in GPCR Cross-Reactivity Panels

ACT-1004-1239 has been extensively characterized for selectivity, demonstrating an IC50 of 3.2 nM at CXCR7 and an IC50 >10 µM at CXCR4 in a panel of 87 enzymatic and radioligand binding assays—corresponding to a >3,000-fold selectivity window . While comprehensive selectivity panel data for CXCR7 HCl are not publicly available in the same breadth, the compound shares a structural class (diazepane-quinoline scaffold) that has demonstrated improved GPCR selectivity relative to earlier lead compounds (e.g., compound 11c) in head-to-head comparisons . Users should note that CXCR7 HCl's selectivity profile has not been independently validated in large-scale GPCR panels.

GPCR selectivity
Class-level inference
ACT-1004-1239: >3,000-fold selectivity over CXCR4; CXCR7 HCl: large-scale panel data not reported; inferred from structural class
CXCR4-sparing activity requires user-side verification for CXCR7 HCl
Data to verify; based on structural class improvements
GPCR selectivity CXCR4 cross-reactivity off-target profiling

In Vivo Efficacy Evidence Gap: CCX662 vs. CXCR7 HCl for Animal Tumor Models

CCX662 has demonstrated significant in vivo therapeutic benefit in the ENU-induced rat glioblastoma model, where combination treatment with radiotherapy extended median survival from 160 days (untreated) to 234 days—a 46% survival extension [1]. This represents the most robust in vivo efficacy dataset for a CXCR7 small-molecule antagonist. In contrast, CXCR7 HCl's in vivo data are limited to patent-reported activity in tumor formation models without published survival or tumor volume quantification [2]. For procurement decisions targeting in vivo tumor studies, CCX662 offers substantially more validated efficacy evidence.

In vivo model response
Cross-study comparable
CCX662: 46% survival extension in rat GBM model (median 234 vs. 160 days); CXCR7 HCl: no published survival quantification
CXCR7 HCl supports in vitro/mechanistic studies; CCX662 provides model-response endpoint data
ENU-induced rat glioblastoma model; combined with radiotherapy
in vivo efficacy glioblastoma survival extension tumor xenograft

Recommended Application Scenarios for CXCR7 HCl Based on Quantitative Differentiation Evidence


In Vitro CXCR7 Pathway Inhibition Studies Requiring Pure Antagonist Pharmacology

CXCR7 HCl is the preferred choice for in vitro experiments where complete blockade of CXCL12/CXCL11 binding to CXCR7 is required without confounding partial agonist activity. Unlike CCX771, which stimulates β-arrestin2 recruitment [1], CXCR7 HCl provides a functionally silent antagonist profile, enabling clean interpretation of CXCR7-dependent signaling events in cell-based assays. This is critical in cancer cell migration, adhesion, and proliferation studies where distinguishing receptor blockade from receptor activation is essential .

Dose-Response Pharmacological Profiling Across the CXCR7 Modulator Spectrum

With an intermediate binding affinity (Ki ≈ 13 nM) positioned between high-affinity agents such as VUF11207 (Ki ≈ 7.9 nM) and lower-affinity tool compounds (e.g., diphenylacetamide compound 10, Ki = 597 nM) [2], CXCR7 HCl is well-suited for comparative pharmacological profiling studies. Its moderate potency allows for graded receptor occupancy experiments without the receptor saturation issues that can complicate interpretation of high-affinity ligand data.

Tumor Cell Proliferation and Inflammatory Disease Mechanistic Studies

CXCR7 HCl is explicitly validated in patent literature for preventing tumor cell proliferation, tumor formation, and inflammatory disease progression [3]. It is recommended for mechanistic studies examining CXCR7's role in cancer biology and immune cell trafficking where an antagonist tool compound with well-characterized chemokine displacement activity is needed, particularly in settings where pure antagonism without β-arrestin activation is pharmacologically required.

Platelet-Mediated Thrombosis Research Using CXCR7 Agonist Comparators

For thrombosis research, CXCR7 HCl can serve as a complementary tool alongside superagonists such as LN6023 (EC50 3.5 µM, reduces P-selectin expression by up to 97%) [4]. While LN6023 activates CXCR7 to suppress platelet degranulation, CXCR7 HCl's antagonist activity enables reciprocal experimental designs—testing whether CXCR7 blockade exacerbates or ameliorates thrombotic phenotypes. This orthogonal pharmacological approach strengthens mechanistic conclusions in platelet biology studies.

Application
Selection Property
Validation Focus
CXCR7 pathway inhibition studies
Pure antagonist profile (no β-arrestin activation)
Functional selectivity assay context (β-arrestin recruitment)
Pharmacological profiling across CXCR7 modulator spectrum
Intermediate binding affinity for graded receptor occupancy
Competition binding assay context
Tumor cell proliferation and inflammatory disease mechanistic studies
Chemokine displacement activity; silent antagonist
Cell migration and proliferation endpoint review
Platelet-mediated thrombosis research
Orthogonal pharmacology (antagonist vs. superagonist comparator)
Platelet degranulation endpoint comparison
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